molecular formula C9H15N3O3 B12868306 Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate

Cat. No.: B12868306
M. Wt: 213.23 g/mol
InChI Key: BUQABCLUSSUMPY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an isoxazole derivative. One common method includes the use of tert-butyl carbazate and an isoxazole aldehyde in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted isoxazole compounds, which can be further utilized in different applications .

Scientific Research Applications

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The hydrazinecarboxylate moiety can form covalent bonds with target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an isoxazole ring and a hydrazinecarboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-(1,2-oxazol-5-ylmethylamino)carbamate

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)14-8(13)12-10-6-7-4-5-11-15-7/h4-5,10H,6H2,1-3H3,(H,12,13)

InChI Key

BUQABCLUSSUMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=NO1

Origin of Product

United States

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